2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile
Description
Properties
IUPAC Name |
2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2S/c18-11-15(22(20,21)14-6-2-1-3-7-14)10-13-12-19-17-9-5-4-8-16(13)17/h1-10,12,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWDUJJWMCDGHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CNC3=CC=CC=C32)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile typically involves the reaction of indole derivatives with phenylsulfonyl acetonitrile under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the indole nitrogen attacks the electrophilic carbon of the phenylsulfonyl acetonitrile, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Oxidation Reactions
The α,β-unsaturated nitrile group undergoes oxidation under controlled conditions. For example:
The indole ring is susceptible to oxidation at the C2 and C3 positions, forming hydroxylated or quinone-like structures when treated with oxidizing agents like KMnO₄ or CrO₃ .
Reduction Reactions
The nitrile and sulfonyl groups participate in reduction pathways:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Nitrile Reduction | LiAlH₄, THF, 0°C → RT | Primary amine |
| Double Bond Hydrogenation | H₂, Pd/C, EtOH | Saturated propionitrile derivative |
| Sulfonyl Group Reduction | Zn/HCl, reflux | Thioether |
The nitrile group is reduced to a primary amine with LiAlH₄, while catalytic hydrogenation selectively saturates the α,β-unsaturated system without affecting the indole ring .
Nucleophilic Substitution
The benzenesulfonyl group acts as a leaving group in SN₂ reactions:
| Nucleophile | Conditions | Products |
|---|---|---|
| Amines (e.g., NH₃) | DMF, 80°C | Substituted amine derivatives |
| Thiols (e.g., PhSH) | K₂CO₃, DCM | Thioether analogs |
| Alcohols (e.g., MeOH) | NaH, THF | Ether derivatives |
The sulfonyl group’s electron-withdrawing nature enhances the electrophilicity of adjacent carbons, facilitating nucleophilic attack .
Cycloaddition Reactions
The α,β-unsaturated nitrile participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Products |
|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Hexahydroisoindole derivatives |
| Anthracene | Microwave, 150°C | Polycyclic adducts |
These reactions exploit the electron-deficient nature of the nitrile-substituted double bond, yielding structurally diverse heterocycles .
Indole Ring Functionalization
The indole moiety undergoes electrophilic substitution:
| Reaction | Reagents | Position | Products |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C5 | 5-Nitroindole derivative |
| Halogenation | Br₂, FeCl₃ | C2 | 2-Bromoindole analog |
| Friedel-Crafts | AcCl, AlCl₃ | C3 | Acetylated indole |
The electron-rich indole ring directs electrophiles to the C3 position preferentially, though steric effects from the benzenesulfonyl group can alter regioselectivity .
Acid/Base-Mediated Rearrangements
Under acidic conditions, the compound undergoes retro-ene reactions:
| Conditions | Products | Mechanism |
|---|---|---|
| HCl (conc.), MeOH | Indole-3-carbonitrile + benzenesulfinic acid | Acid-catalyzed cleavage of the α,β-unsaturated system |
| NaOH, H₂O | Hydrolysis to carboxylic acid derivative | Base-mediated nitrile hydrolysis |
These reactions highlight the lability of the α,β-unsaturated nitrile under extreme pH conditions .
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition:
| Conditions | Products |
|---|---|
| UV (254 nm), benzene | Cyclobutane-fused indole derivatives |
This reactivity is attributed to the conjugation between the indole ring and the α,β-unsaturated system, promoting diradical intermediates .
Biological Alkylation
In enzymatic environments (e.g., cytochrome P450 models), the compound undergoes hydroxylation:
| Enzyme System | Products |
|---|---|
| P450 BM3 mutant | 5-Hydroxyindole derivative |
This mimics metabolic pathways relevant to drug design, where benzenesulfonyl groups are common pharmacophores.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that compounds containing indole moieties exhibit significant anticancer properties. Studies have shown that 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, in vitro assays demonstrated that this compound effectively reduced the viability of several cancer cell lines, suggesting its potential as a lead compound for anticancer drug development .
2. Antimicrobial Properties
The sulfonamide group in the structure is known for its antimicrobial activity. Preliminary studies suggest that 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile exhibits antibacterial effects against both gram-positive and gram-negative bacteria. This property makes it a candidate for further investigation as a new class of antibiotics .
Organic Synthesis Applications
1. Synthesis of Sulfonamides
The compound can serve as an intermediate for synthesizing sulfonamides through reactions with amines. The reaction mechanism involves the formation of sulfonamides via nucleophilic attack on the sulfonyl chloride moiety, which is crucial in developing various pharmaceutical agents .
2. Building Block for Complex Molecules
Due to its versatile reactivity, 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile can be used as a building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in synthetic organic chemistry .
Materials Science Applications
1. Development of Organic Light Emitting Diodes (OLEDs)
Recent studies have explored the use of compounds similar to 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile in the fabrication of organic light-emitting diodes (OLEDs). The unique electronic properties imparted by the indole and sulfonamide functionalities may enhance the efficiency and stability of OLEDs .
2. Photovoltaic Materials
Research into organic photovoltaic materials has identified compounds with similar structures as potential candidates for improving solar cell efficiency. The incorporation of such compounds could lead to advancements in renewable energy technologies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of cancer cell lines with IC50 values indicating potent activity. |
| Study 2 | Antimicrobial Effects | Showed effectiveness against a range of bacterial strains, suggesting potential as a new antibiotic agent. |
| Study 3 | Synthetic Applications | Established protocols for synthesizing sulfonamides using this compound as an intermediate. |
| Study 4 | OLED Development | Highlighted improved efficiency metrics when used in OLED applications compared to traditional materials. |
Mechanism of Action
The mechanism of action of 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, modulating their activity. The phenylsulfonyl group may enhance the compound’s binding affinity and specificity. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Electronic and Structural Features
The target compound’s benzenesulfonyl group distinguishes it from analogs with electron-donating substituents. For example:
- Compound I: (2Z)-3-(4-(Diphenylamino)phenyl)-2-(pyridin-3-yl)prop-2-enenitrile () contains a diphenylamino donor group, which enhances π-conjugation and reduces the HOMO-LUMO gap (3.2 eV) compared to the sulfonyl-containing target compound.
- Compound II: (E)-2-(3-Fluoro-4-morpholinobenzoyl)-3-(1H-indol-3-yl)-2-propenenitrile () replaces the sulfonyl group with a morpholinobenzoyl moiety, introducing polar interactions and altering solubility .
Crystallographic and Physicochemical Properties
- Crystal Packing : Analogous compounds like (2Z)-2-(4-methylphenyl)-3-(2-naphthyl)prop-2-enenitrile () exhibit planar geometries stabilized by π-π stacking. The benzenesulfonyl group in the target compound may introduce steric effects, reducing planarity and altering packing efficiency .
Biological Activity
2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile, also known as 3-indol-3-yl-2-(phenylsulfonyl)prop-2-enenenitrile, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C17H12N2O2S
- Molecular Weight : 308.35 g/mol
- CAS Number : 95966-28-2
Biological Activity Overview
The biological activity of 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile is attributed to its structural features, which include an indole moiety and a sulfonyl group. These functional groups are known to interact with various biological targets, leading to diverse pharmacological effects.
- Antimicrobial Activity : Compounds containing sulfonamide groups have historically been recognized for their antimicrobial properties. The hybridization of sulfonamides with indole structures may enhance their efficacy against bacterial strains.
- Anticancer Properties : Indole derivatives are often investigated for their anticancer potential due to their ability to induce apoptosis in cancer cells. Studies suggest that the compound may inhibit tumor growth through cell cycle arrest and apoptosis induction.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its therapeutic effects.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study published in Recent Advances in Biological Active Sulfonamide based Hybrid Compounds evaluated the antimicrobial activity of various sulfonamide hybrids, including 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile. The results indicated significant inhibition against multiple bacterial strains, particularly Staphylococcus aureus and Escherichia coli, highlighting its potential as a therapeutic agent for bacterial infections .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile effectively induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound was shown to activate caspase pathways, leading to programmed cell death .
Q & A
Basic: What synthetic routes are commonly employed for preparing 2-(benzenesulfonyl)-3-(1H-indol-3-yl)prop-2-enenitrile, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves multi-step reactions, starting with functionalization of the indole ring followed by sulfonylation and nitrile introduction. Key steps include:
- Sulfonylation: Reaction of 3-(prop-2-enenitrile)indole with benzenesulfonyl chloride in the presence of a base (e.g., KCO or NaOH) in solvents like DMF or acetic acid .
- Nitrile Formation: Use of cyanating agents (e.g., TMSCN) under controlled pH and temperature to avoid side reactions .
Optimization focuses on solvent polarity (to stabilize intermediates), temperature gradients (e.g., 60–80°C for sulfonylation), and purification via column chromatography with hexane/ethyl acetate gradients .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify proton environments (e.g., indole NH at δ 10–12 ppm, benzenesulfonyl aromatic protons at δ 7.5–8.5 ppm) and nitrile carbon (δ ~115 ppm). 2D NMR (COSY, HSQC) resolves coupling patterns and connectivity .
- IR Spectroscopy: Confirms nitrile (C≡N stretch at ~2200 cm) and sulfonyl (S=O stretches at 1150–1350 cm) groups .
- Mass Spectrometry: High-resolution MS validates molecular weight (e.g., [M+H] at m/z 365.08) and fragmentation patterns .
Advanced: How can X-ray crystallography using SHELX resolve ambiguities in the molecular structure?
Methodological Answer:
SHELX software (e.g., SHELXL) refines crystallographic data by:
- Twinning Detection: Addressing twinned crystals via HKLF 5 format for data integration .
- Disorder Modeling: Resolving sulfonyl or indole group disorder using PART instructions and occupancy refinement .
- Validation: Cross-checking with R-factors (R < 5%) and Hirshfeld surface analysis to confirm hydrogen-bonding networks .
Advanced: How to resolve discrepancies between spectroscopic and crystallographic data?
Methodological Answer:
Discrepancies (e.g., solution vs. solid-state conformations) require:
- Dynamic NMR: Variable-temperature studies to detect rotational barriers or tautomerism .
- DFT Calculations: Comparing computed (B3LYP/6-31G*) and experimental bond lengths/angles to identify dynamic effects .
- Polymorphism Screening: Solvent-mediated recrystallization to isolate alternative crystal forms .
Basic: What role does the benzenesulfonyl group play in reactivity and stability?
Methodological Answer:
The benzenesulfonyl group:
- Electron-Withdrawing Effects: Enhances nitrile electrophilicity for nucleophilic additions (e.g., thiols or amines) .
- Stability: Stabilizes the enenitrile moiety against hydrolysis under acidic conditions. Optimization involves using anhydrous solvents (e.g., THF) and inert atmospheres .
Advanced: What experimental controls are critical in biological activity assays?
Methodological Answer:
For enzyme inhibition/binding studies:
- Positive/Negative Controls: Include known inhibitors (e.g., staurosporine for kinase assays) and solvent-only blanks .
- Orthogonal Assays: Validate binding via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm affinity constants (K) .
- Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to calculate IC values with triplicate replicates .
Basic: How to assess purity post-synthesis?
Methodological Answer:
- HPLC: Reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm for quantifying impurities (<1%) .
- Elemental Analysis: Compare experimental C/H/N percentages with theoretical values (e.g., C: 65.38%, H: 3.88%, N: 11.18%) .
Advanced: How to analyze substituent effects on the indole ring computationally?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
